Methyl (3-oxodecahydroquinoxalin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is part of the quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-oxodecahydroquinoxalin-2-yl)acetate typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-chloro-3-methylquinoxaline with ethyl acetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl (3-oxodecahydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Pyridazine: A heterocyclic compound with a similar structure, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h7-9,12H,2-6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMGBUNJXRLFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.